molecular formula C26H38N4O8 B1392851 butanedioic acid;(2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate CAS No. 205189-71-5

butanedioic acid;(2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate

Cat. No.: B1392851
CAS No.: 205189-71-5
M. Wt: 534.6 g/mol
InChI Key: VBKNNQRCURJZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

butanedioic acid;(2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a derivative of pyridine and carbamate, and its succinate form enhances its stability and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid;(2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate typically involves the reaction of 2-ethyl-6-methyl-3-pyridinol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with succinic acid to form the succinate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

butanedioic acid;(2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

butanedioic acid;(2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butanedioic acid;(2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate involves inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to overstimulation of the nervous system in pests, ultimately causing their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

butanedioic acid;(2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate is unique due to its specific structure, which provides enhanced stability and solubility compared to other carbamate compounds. Its succinate form also allows for better formulation in various applications .

Properties

IUPAC Name

butanedioic acid;(2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H16N2O2.C4H6O4/c2*1-5-9-10(7-6-8(2)12-9)15-11(14)13(3)4;5-3(6)1-2-4(7)8/h2*6-7H,5H2,1-4H3;1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKNNQRCURJZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)C)OC(=O)N(C)C.CCC1=C(C=CC(=N1)C)OC(=O)N(C)C.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
butanedioic acid;(2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate
Reactant of Route 2
butanedioic acid;(2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate
Reactant of Route 3
butanedioic acid;(2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate
Reactant of Route 4
butanedioic acid;(2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate
Reactant of Route 5
butanedioic acid;(2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate
Reactant of Route 6
butanedioic acid;(2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.